

# Eudistomin T: A Technical Guide to its Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Eudistomin T, a marine-derived  $\beta$ -carboline alkaloid, has garnered significant scientific interest due to its potential therapeutic applications. Isolated from the tunicate Eudistoma olivaceum, this natural product exhibits a range of biological activities, including antibiotic properties.[1] This technical guide provides a comprehensive overview of the chemical properties and stability of Eudistomin T, offering valuable data and methodologies for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. The guide includes a compilation of its physicochemical properties, detailed spectroscopic data, a representative synthetic protocol, and a discussion on its stability. Visualizations of key chemical pathways and experimental workflows are provided to facilitate a deeper understanding of this promising molecule.

## **Chemical and Physical Properties**

**Eudistomin T** is a heterocyclic compound featuring a  $\beta$ -carboline core functionalized with a phenylacetyl group. Its chemical structure and key physicochemical properties are summarized below. While experimental data for some properties of **Eudistomin T** are not readily available in the public domain, computed values from reliable databases and experimental data from closely related analogs are provided for a comprehensive profile.

Table 1: Physicochemical Properties of **Eudistomin T** 



Property	Value	Source
Molecular Formula	C19H14N2O	PubChem
Molecular Weight	286.33 g/mol	PubChem[2]
IUPAC Name	2-phenyl-1-(9H-pyrido[3,4- b]indol-1-yl)ethanone	PubChem[2]
CAS Number	108335-05-3	PubChem
Appearance	Yellow solid (Typical for related Eudistomins)	Inferred from Eudistomins Y <sub>1</sub> – Y <sub>7</sub> [3]
Melting Point	217–232 °C (Range for related Eudistomins Y1–Y7)	Eudistomins Y1–Y7[3]
XLogP3	3.9	PubChem (Computed)[2]
Polar Surface Area	45.8 Ų	PubChem (Computed)[2]
Solubility	Data not available. Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.	General chemical knowledge

## **Spectroscopic Data**

The structural elucidation of **Eudistomin T** and its analogs relies heavily on spectroscopic techniques. While a complete set of spectra for **Eudistomin T** is not publicly available, representative data from the closely related Eudistomin  $Y_3$ , which shares the core  $\beta$ -carboline structure, is presented below.

Table 2: Representative Spectroscopic Data (Eudistomin Y<sub>3</sub>)



Data Type	Description
¹H NMR (600 MHz, DMSO-d₅)	δ 11.99 (s, 1H), 11.28 (s, 1H), 8.57 (d, J = 2.2 Hz, 1H), 8.54 (d, J = 4.4 Hz, 1H), 8.43 (d, J = 4.4 Hz, 1H), 8.32 (d, J = 7.7 Hz, 1H), 8.24 (dd, J = 8.8, 2.2 Hz, 1H), 7.79 (d, J = 8.8 Hz, 1H), 7.60 (t, J = 7.7 Hz, 1H), 7.31 (t, J = 7.7 Hz, 1H), 7.13 (d, J = 7.7 Hz, 1H)
<sup>13</sup> C NMR (151 MHz, DMSO-d <sub>6</sub> )	δ 190.1, 158.2, 141.6, 137.0, 136.7, 136.4, 135.8, 132.5, 131.0, 129.6, 128.9, 121.8, 120.1, 120.0, 118.7, 115.6, 112.9, 108.8
HRMS (m/z)	calcd. for C <sub>18</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub> Br <sup>-</sup> , 364.9926; found: 364.9932

Source: Total Synthesis and Biological Activity of Marine Alkaloid Eudistomins Y1–Y7 and Their Analogues

#### **Synthesis of Eudistomin T**

The synthesis of **Eudistomin T** and other  $\beta$ -carboline alkaloids is most commonly achieved through the Pictet-Spengler reaction. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.

#### **General Synthetic Pathway**

The synthesis of **Eudistomin T** can be envisioned through a multi-step process starting from L-tryptophan. The key steps involve the formation of a tetrahydro- $\beta$ -carboline intermediate via the Pictet-Spengler reaction, followed by aromatization and subsequent functionalization to yield the final product.





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Caption: General synthetic pathway for **Eudistomin T**.

#### **Experimental Protocol (Representative)**

The following is a representative experimental protocol for the synthesis of  $\beta$ -carbolines, adapted for the synthesis of **Eudistomin T**.

#### Step 1: Pictet-Spengler Reaction

- To a stirred solution of L-tryptophan (1 mmol) in acetic acid, add N-Boc-phenylalaninal (1.1 mmol).
- Stir the mixture at 80 °C for 1 hour.
- Remove the acetic acid under reduced pressure and dry the residue.

#### Step 2: Decarboxylative Aromatization

- Dissolve the residue from Step 1 in DMF.
- Add triethylamine (3 mmol) and a solution of N-chlorosuccinimide (NCS) (2.1 mmol) in DMF.
- Stir the reaction mixture for 30 minutes at room temperature.
- Quench the reaction with water, extract with ethyl acetate, and wash with saturated Na<sub>2</sub>CO<sub>3</sub> solution.
- Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.



 Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

#### Step 3: Deprotection and Final Modification

- The Boc-protecting group is removed using standard conditions (e.g., 2N HCl in 1,4-dioxane).
- The resulting amine is subsequently treated with an oxidizing agent such as sodium hypochlorite to yield Eudistomin T.

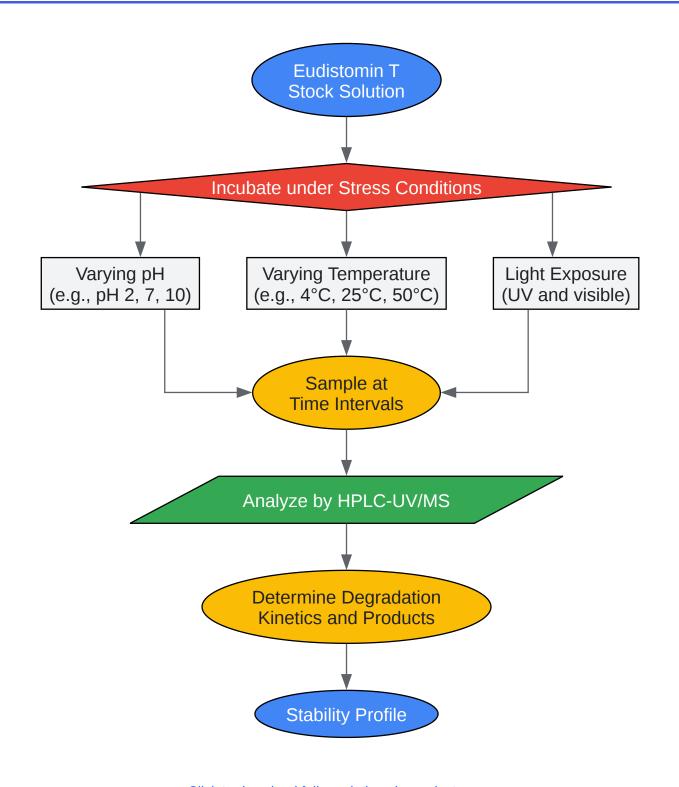
## Stability of Eudistomin T

Specific stability data for **Eudistomin T** is not extensively reported in the literature. However, the stability of the  $\beta$ -carboline scaffold is known to be influenced by several factors, including pH, temperature, and light exposure. As a general guideline,  $\beta$ -carbolines can be susceptible to degradation under harsh acidic or basic conditions, and prolonged exposure to high temperatures and UV light may lead to decomposition.

## **Proposed Stability Testing Workflow**

For researchers aiming to evaluate the stability of **Eudistomin T**, the following experimental workflow is recommended.





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Caption: A typical workflow for assessing the stability of **Eudistomin T**.

## **Experimental Protocol for Stability Assessment**



- Preparation of Solutions: Prepare stock solutions of Eudistomin T in a suitable solvent (e.g., methanol or DMSO).
- Stress Conditions:
  - pH Stability: Dilute the stock solution in buffer solutions of varying pH (e.g., pH 2, 4, 7, 9, 12).
  - Thermal Stability: Incubate solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
  - Photostability: Expose solutions to controlled UV and visible light sources.
- Time Points: Collect aliquots from each condition at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
- Analysis: Analyze the samples using a stability-indicating HPLC method with UV or MS
  detection to quantify the remaining amount of **Eudistomin T** and identify any degradation
  products.
- Data Analysis: Calculate the degradation rate constants and half-life of Eudistomin T under each condition.

#### **Biological Activity**

**Eudistomin T** has been reported to possess antibiotic properties.[1] It is also noted to have weak phototoxicity. The  $\beta$ -carboline scaffold, present in **Eudistomin T**, is a common feature in many biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological effects including antiviral, antimicrobial, and antitumor activities. Further investigation into the mechanism of action and a comprehensive evaluation of the biological activity of **Eudistomin T** are warranted.

#### Conclusion

**Eudistomin T** represents a fascinating marine natural product with potential for further development. This technical guide has provided a consolidated resource on its chemical properties, a plausible synthetic route, and a framework for assessing its stability. The



presented data and protocols are intended to support and facilitate ongoing research and development efforts centered on this and related β-carboline alkaloids. As more experimental data becomes available, a more complete understanding of the chemical behavior and therapeutic potential of **Eudistomin T** will emerge.

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